nTzDpa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

nTzDpa, also known as 2-(4-(2-(5-methyl-1,3-thiazol-2-yl)phenoxy)ethoxy)acrylic acid, is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) []. PPARγ is a nuclear receptor protein that plays a key role in various physiological processes, including metabolism, inflammation, and cell differentiation []. Due to its PPARγ-activating properties, nTzDpa has been explored in several scientific research applications:

Understanding PPARγ Function:

- nTzDpa serves as a valuable research tool for studying PPARγ function and its role in various biological processes. Its well-defined binding profile and high potency allow researchers to investigate the specific effects of PPARγ activation on different cellular pathways [, ].

Diabetes and Metabolic Research:

- PPARγ agonists, including nTzDpa, have been investigated for their potential benefits in treating type 2 diabetes and associated metabolic disorders. nTzDpa has shown promise in improving insulin sensitivity, reducing blood sugar levels, and regulating fat metabolism in preclinical studies [, ]. However, further research is needed to determine its efficacy and safety in humans.

Inflammatory Diseases:

- PPARγ activation exhibits anti-inflammatory properties, making nTzDpa a potential candidate for treating inflammatory diseases like atherosclerosis, non-alcoholic fatty liver disease, and neuroinflammation [, ]. Research suggests that nTzDpa may reduce inflammatory markers and improve disease outcomes in these conditions, but further clinical studies are necessary.

Cancer Research:

- Emerging research explores the potential of nTzDpa in cancer therapy. Studies suggest that nTzDpa may exhibit anti-proliferative and anti-tumorigenic effects in certain cancer cell lines []. However, this area of research is still in its early stages, and further investigation is needed to understand its potential therapeutic applications.

nTZDpa, or non-thiazolidinedione PPAR gamma partial agonist, is a compound that has garnered attention for its unique properties and potential applications in antimicrobial therapy. Unlike traditional thiazolidinediones, nTZDpa does not possess the same structural characteristics, which allows it to exhibit distinct biological activities. It is primarily recognized for its role as a membrane-active agent with significant antimicrobial properties, particularly against antibiotic-resistant strains of bacteria such as Staphylococcus aureus .

nTZDpa exhibits antibacterial activity against Staphylococcus aureus, a common pathogen []. The proposed mechanism involves disrupting the bacterial cell membrane through interactions with the lipid bilayer []. Additionally, nTZDpa's partial agonist activity on PPARγ suggests it might influence cellular processes regulated by PPARγ, although the specific effects in this context require further investigation [, ].

The chemical reactivity of nTZDpa is characterized by its ability to interact with bacterial membranes, leading to disruption and cell death. Studies indicate that nTZDpa can form hydrogen bonds with itself and other compounds, facilitating dimer formation under certain conditions . This interaction is particularly enhanced at low pH, where the neutral charge of nTZDpa increases, thereby boosting its antimicrobial efficacy .

nTZDpa exhibits notable biological activity as an antibiotic agent. It has been shown to effectively kill both actively growing and persister forms of Staphylococcus aureus, making it a promising candidate for treating chronic infections that are difficult to manage with conventional antibiotics . Additionally, its mechanism of action involves perturbing bacterial membranes, which is crucial for its antimicrobial effectiveness .

The synthesis of nTZDpa involves several steps, typically starting from readily available precursors. One common method includes the reaction of specific aryl aldehydes with thiazolidine-2,4-dione derivatives in the presence of acidic conditions. The resulting compounds can be further modified through various chemical transformations to enhance their biological properties .

For example:

- Initial Reaction: Combine thiazolidine-2,4-dione with aryl aldehydes in glacial acetic acid.

- Reflux: Heat the mixture to facilitate reaction completion.

- Purification: Isolate the product through recrystallization.

nTZDpa has significant potential applications in the field of medicine, particularly as an antibiotic targeting resistant bacterial strains. Its unique mechanism allows it to be effective against persister cells that often evade standard treatments. This makes nTZDpa a candidate for developing new therapeutic strategies against chronic infections caused by Staphylococcus aureus and other resilient pathogens .

Interaction studies have shown that nTZDpa's antimicrobial activity is influenced by environmental factors such as pH. At lower pH levels, the proportion of neutrally charged nTZDpa increases, leading to enhanced interaction with bacterial membranes and improved antibacterial action . Furthermore, studies have indicated that nTZDpa can interact synergistically with other antibiotics, potentially leading to more effective treatment regimens against resistant bacteria .

nTZDpa shares structural and functional similarities with several other compounds known for their antimicrobial properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| nTZDpa | Non-thiazolidinedione | Membrane-active, disrupts bacterial membranes | Effective against persister cells |

| Thiazolidinedione | Thiazolidinedione | PPAR gamma agonist | Primarily used for diabetes management |

| Daptomycin | Lipopeptide antibiotic | Disrupts bacterial cell membrane | Effective against Gram-positive bacteria |

| Colistin | Polymyxin antibiotic | Disrupts membrane integrity | Used primarily for Gram-negative infections |

nTZDpa's distinction lies in its dual role as both a PPAR gamma partial agonist and an effective antimicrobial agent against resistant strains, setting it apart from traditional antibiotics and thiazolidinediones .

This comprehensive overview emphasizes the significance of nTZDpa in contemporary medicinal chemistry and its potential role in addressing pressing public health challenges related to antibiotic resistance.

Membrane Disruption as Primary Mode of Action

Lipid Bilayer Penetration Dynamics

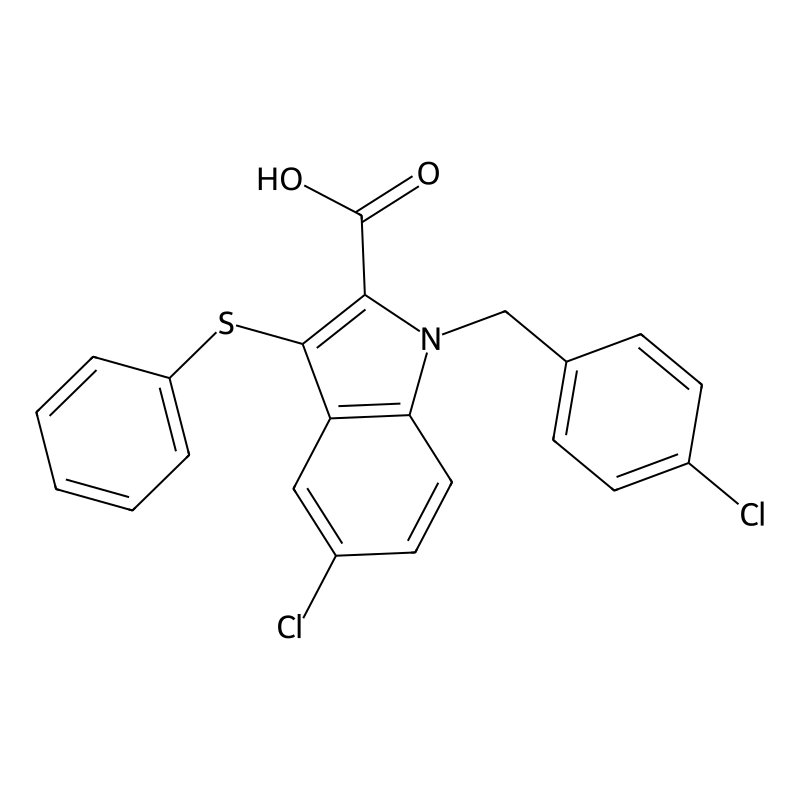

nTZDpa interacts with bacterial membranes through a multi-step process driven by its molecular architecture. The compound’s carboxylic acid group and two chlorine atoms exhibit high affinity for phospholipid head groups, enabling initial surface adhesion [3] [7]. Molecular dynamics simulations reveal that the neutral form of nTZDpa penetrates deeper into lipid bilayers than its deprotonated counterpart, facilitated by hydrophobic interactions between its aryl moieties (indole core, benzyl substituent) and membrane fatty acid chains [1] [5]. This penetration creates transient pores while maintaining structural cohesion, as shown in all-atom simulations of Staphylococcus aureus membranes [1].

Membrane Permeabilization Processes

Membrane permeabilization occurs through two concurrent mechanisms:

- Passive diffusion: Neutral nTZDpa molecules accumulate in the membrane, disrupting lipid packing and enabling small molecule efflux [5].

- Structural destabilization: The compound’s rigid aromatic systems induce curvature stress, leading to micellization-like effects in localized membrane regions [3].

SYTOX Green assays demonstrate concentration-dependent permeabilization, with complete membrane integrity loss occurring at 64 μg/mL against methicillin-resistant S. aureus (MRSA) [3]. Permeabilization kinetics follow a sigmoidal pattern, suggesting cooperative interactions between nTZDpa molecules during membrane insertion [5].

Correlation with Membrane Fluidity Alterations

nTZDpa’s antimicrobial efficacy directly correlates with its ability to increase membrane fluidity. Laurdan generalized polarization (GP) measurements show a 23% reduction in membrane order upon treatment at 32 μg/mL (pH 5.5) [5]. This fluidization enables:

- Enhanced lateral diffusion of membrane proteins

- Leakage of cytoplasmic contents

- Disruption of proton motive force

Comparative studies using diphenylhexatriene (DPH) anisotropy confirm that nTZDpa reduces membrane microviscosity by 40% in MRSA versus 12% in mammalian cells, explaining its selective toxicity [6] [3].

pH-Dependent Activity Enhancement

Mechanism of Enhanced Activity in Acidic Environments

nTZDpa exhibits a 16-fold increase in antimicrobial potency at pH 5.5 compared to pH 7.4 [1] [7]. This enhancement stems from:

| Factor | Acidic pH (5.5) | Neutral pH (7.4) |

|---|---|---|

| % Neutral nTZDpa | 82% | 14% |

| Membrane Partitioning | 3.8:1 (lipid:water) | 1.2:1 (lipid:water) |

| Permeabilization EC₅₀ | 8 μg/mL | 128 μg/mL |

The carboxylic acid group (pKₐ ≈ 4.7) remains predominantly protonated below pH 6, increasing lipophilicity and membrane affinity [1] [7]. Molecular dynamics simulations show protonated nTZDpa achieves deeper bilayer penetration (1.8 nm vs. 0.9 nm for deprotonated form), disrupting lipid-protein interactions critical for membrane stability [1].

Neutral vs. Deprotonated Form Effectiveness

The neutral form demonstrates superior antimicrobial activity through three mechanisms:

- Enhanced membrane insertion: Protonation reduces electrostatic repulsion with anionic phospholipids (e.g., phosphatidylglycerol), increasing partitioning coefficient by 3.2-fold [1] [5].

- Cooperative effects: Neutral molecules form transient clusters (4-6 molecules) that synergistically destabilize lipid packing [5].

- Persister cell targeting: At pH 5.5, neutral nTZDpa achieves 99.9% killing of MRSA persisters within 2 hours versus 30% at pH 7.4 [7].

Deprotonated nTZDpa primarily interacts with membrane surfaces via charge-charge interactions, causing minimal fluidity changes and requiring 8-fold higher concentrations for equivalent permeabilization [1] [5].

Efficacy Against Growing MRSA Populations

nTzDpa demonstrates significant antimicrobial activity against actively growing MRSA populations with minimal inhibitory concentrations ranging from 1 to 4 μg/mL depending on the specific strain and analog tested [2] [3] [4]. The parent compound exhibits a minimal inhibitory concentration of approximately 4 μg/mL against clinical MRSA strains, while optimized analogs have achieved enhanced potency with minimal inhibitory concentrations as low as 1 μg/mL [4]. The compound displays rapid bactericidal kinetics, achieving complete eradication of exponentially growing MRSA MW2 populations within 2 hours at concentrations of 16 μg/mL [2] [3].

Time-kill studies have revealed that nTzDpa exhibits faster killing rates compared to conventional antibiotics such as ciprofloxacin and vancomycin when tested against the same MRSA strains [2] [3]. The compound's bactericidal activity is concentration-dependent, with higher concentrations achieving more rapid bacterial elimination. Notably, nTzDpa remains effective against multidrug-resistant MRSA strains, including those resistant to vancomycin and other frontline antibiotics [2] [3].

Effectiveness Against Bacterial Persisters

Eradication of Persister Cell Populations

nTzDpa exhibits exceptional activity against MRSA persister cells, which represent a major clinical challenge due to their tolerance to conventional antibiotics [2] [3]. Persister killing concentrations range from 32 to 64 μg/mL, with complete eradication of persister populations achieved within 2 hours of treatment [2] [3]. These concentrations are significantly higher than those required for growing cells, reflecting the increased tolerance of metabolically dormant persisters.

The compound's anti-persister activity is particularly noteworthy because conventional antibiotics such as gentamicin, ciprofloxacin, and vancomycin show little to no efficacy against these dormant bacterial populations [2] [3]. nTzDpa treatment at 64 μg/mL completely eradicated approximately 5 × 10^7 colony-forming units per milliliter of MRSA persisters, demonstrating its potent bactericidal effect against these problematic cell populations [2] [3].

Biofilm Penetration and Disruption

nTzDpa demonstrates remarkable activity against MRSA biofilms, particularly under acidic conditions that mimic infection environments [1] [5]. At pH 5.5, the compound achieves complete eradication of antibiotic-tolerant biofilm cells at concentrations where it shows reduced potency at physiological pH 7.4 [1] [5]. This pH-dependent activity enhancement is attributed to the increased proportion of the neutrally charged form of nTzDpa, which more effectively penetrates bacterial membranes [1] [5].

The biofilm-disrupting activity of nTzDpa is mechanistically linked to its membrane-active properties, which allow it to penetrate the extracellular matrix and reach embedded bacterial cells [1] [5]. Molecular dynamics simulations have revealed that the neutral form of nTzDpa, predominant at acidic pH, exhibits enhanced membrane penetration capabilities compared to the deprotonated form present at neutral pH [1] [5]. This mechanism explains the compound's superior performance in acidic infection environments commonly encountered in clinical settings.

Synergistic Effects with Other Antimicrobials

Potentiation of Aminoglycoside Activity

nTzDpa exhibits significant synergistic effects with aminoglycoside antibiotics, including gentamicin, tobramycin, neomycin, kanamycin, and streptomycin [2] [3]. The synergistic interactions are characterized by fractional inhibitory concentration indices of 0.5 or less, indicating true synergism rather than mere additive effects [2] [3]. This synergy is particularly pronounced against MRSA persister cells, where the combination of nTzDpa with aminoglycosides achieves enhanced killing compared to either agent alone [2] [3].

The mechanism underlying this synergistic relationship involves nTzDpa's membrane-permeabilizing activity, which facilitates the uptake of aminoglycosides into bacterial cells [2] [3]. Aminoglycosides typically face challenges in penetrating bacterial membranes, particularly in persister cells with altered membrane properties. nTzDpa's ability to disrupt membrane integrity creates pathways for aminoglycoside entry, thereby potentiating their antimicrobial activity [2] [3].

Under acidic conditions, the synergistic effect between nTzDpa and gentamicin is further enhanced, with more potent killing of antibiotic-tolerant MRSA cells compared to neutral pH conditions [1] [5]. This pH-dependent synergy enhancement corresponds to the increased membrane activity of nTzDpa in acidic environments, leading to improved gentamicin uptake and intracellular accumulation [1] [5].

Other Synergistic Antimicrobial Combinations

While nTzDpa demonstrates clear synergistic effects with aminoglycosides, it does not exhibit synergistic interactions with other classes of antibiotics [2] [3]. Combination studies with vancomycin, ciprofloxacin, rifampicin, and tetracycline have shown no significant synergistic effects, suggesting that the synergistic mechanism is specific to aminoglycosides [2] [3]. This selectivity is consistent with the membrane-permeabilizing mechanism of nTzDpa, which specifically benefits antibiotics that require cellular uptake for activity.

The lack of synergy with other antibiotic classes can be attributed to their different mechanisms of action and cellular targets. Vancomycin acts on cell wall synthesis and does not require intracellular penetration, while ciprofloxacin and rifampicin have their own membrane penetration mechanisms that are not enhanced by nTzDpa's activity [2] [3]. This specificity suggests that nTzDpa's clinical utility may be optimized through combination therapy with aminoglycosides rather than other antimicrobial agents.